molecular formula C11H6BrFO2S B15313817 3-(5-Bromo-2-fluorophenyl)thiophene-2-carboxylic acid

3-(5-Bromo-2-fluorophenyl)thiophene-2-carboxylic acid

Cat. No.: B15313817
M. Wt: 301.13 g/mol
InChI Key: IBKTTXVRSQKPQY-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-fluorophenyl)thiophene-2-carboxylic acid is a heterocyclic compound that contains both a thiophene ring and a substituted phenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine and fluorine atoms in the phenyl ring can significantly influence the compound’s reactivity and properties.

Properties

Molecular Formula

C11H6BrFO2S

Molecular Weight

301.13 g/mol

IUPAC Name

3-(5-bromo-2-fluorophenyl)thiophene-2-carboxylic acid

InChI

InChI=1S/C11H6BrFO2S/c12-6-1-2-9(13)8(5-6)7-3-4-16-10(7)11(14)15/h1-5H,(H,14,15)

InChI Key

IBKTTXVRSQKPQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C2=C(SC=C2)C(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-fluorophenyl)thiophene-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Bromo-2-fluorophenyl)thiophene-2-carboxylic acid is unique due to the presence of both bromine and fluorine atoms in the phenyl ring, which can significantly influence its reactivity and properties. This makes it a valuable compound for various applications in medicinal chemistry and materials science .

Biological Activity

3-(5-Bromo-2-fluorophenyl)thiophene-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H8BrF O2S
  • Molecular Weight : 301.13 g/mol
  • Structural Features : The compound features a thiophene ring with a carboxylic acid group and a bromine and fluorine substituent on the phenyl ring. This unique substitution pattern enhances its reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including electrophilic aromatic substitution and coupling reactions with arylboronic acids. These methods allow for the introduction of various functional groups that can modulate its biological activity .

Antimicrobial Activity

Recent studies have indicated that thiophene derivatives, including this compound, exhibit significant antimicrobial properties. For instance, compounds derived from similar structures have shown effectiveness against multidrug-resistant bacteria, such as XDR Salmonella Typhi, with minimum inhibitory concentration (MIC) values as low as 3.125 mg/mL .

Anticonvulsant and Antidepressant Effects

Research has also highlighted the anticonvulsant and antidepressant potential of thiophene-based compounds. In animal models, certain derivatives demonstrated notable efficacy in reducing seizure activity and improving depressive behaviors .

Spasmolytic Activity

A study focused on the spasmolytic effects of thiophene derivatives found that several compounds exhibited significant muscle relaxation properties in isolated rat duodenum tissues. The EC50 values for these compounds ranged from 1.26 µM to 11.8 µM, indicating strong spasmolytic activity . This suggests that this compound could be explored further for therapeutic applications in gastrointestinal disorders.

The biological effects of this compound are likely mediated through its interactions with specific molecular targets. The presence of bromine and fluorine substituents can enhance binding affinity to various receptors or enzymes involved in critical biochemical pathways. For example, the compound may inhibit certain enzymes or modulate receptor activity, leading to observed pharmacological effects .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
5-Bromo-2-thiophenecarboxylic acid Lacks fluorine atomModerate antimicrobial activity
5-(4-Fluorophenyl)thiophene-2-carboxylic acid Lacks bromine atomLimited spasmolytic effects
3-(3-Bromo-2-fluorophenyl)thiophene-2-carboxylic acid Different position of bromineVariable reactivity and potency

The dual halogen substitution (bromine and fluorine) in this compound significantly enhances its reactivity compared to similar compounds, making it particularly valuable for diverse applications in medicinal chemistry.

Q & A

Q. What are the common synthetic routes for preparing 3-(5-Bromo-2-fluorophenyl)thiophene-2-carboxylic acid?

The compound is typically synthesized via multi-step reactions involving halogenation and coupling. A general approach includes:

  • Suzuki-Miyaura Coupling : Brominated thiophene intermediates (e.g., 5-bromothiophene-2-carboxylic acid) are coupled with fluorophenyl boronic acids under palladium catalysis. Reaction conditions (temperature, solvent, ligand) must be optimized for regioselectivity and yield .
  • Bromination Optimization : Controlled bromination of the thiophene ring using reagents like NBS (N-bromosuccinimide) in solvents such as DMF or CCl₄ ensures selective substitution at the 5-position .
  • Acid Functionalization : Final carboxylation or oxidation steps may employ KMnO₄ or LiAlH₄, followed by acid workup .

Q. How is the compound characterized to confirm its structure and purity?

Key analytical methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., fluorine at the 2-phenyl position and bromine at the 5-thiophene position) .
  • Mass Spectrometry (HRMS) : To confirm molecular weight and isotopic patterns of bromine/fluorine .
  • X-ray Crystallography : For unambiguous structural confirmation using programs like SHELXL or OLEX2 .

Q. What are the stability considerations for this compound under laboratory conditions?

  • The thiophene ring is sensitive to strong oxidizers and UV light, necessitating storage in amber vials at 2–8°C .
  • Stability in solution varies by solvent; DMSO or DMF is preferred for long-term storage due to reduced hydrolysis risk .

Advanced Research Questions

Q. How can reaction yields be improved during the bromination step of the thiophene precursor?

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance electrophilic bromination efficiency by stabilizing transition states .
  • Catalyst Optimization : Lewis acids like FeCl₃ or AlCl₃ can accelerate bromine activation, reducing side-product formation .
  • In-situ Monitoring : Use of TLC or inline IR spectroscopy helps identify reaction endpoints to avoid over-bromination .

Q. What computational methods are suitable for predicting the compound’s reactivity or binding interactions?

  • DFT Calculations : To model electronic effects of bromine/fluorine substituents on thiophene’s aromaticity and carboxyl group acidity .
  • Molecular Docking : For studying interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, validated against crystallographic data .

Q. How to resolve contradictions in spectroscopic data between synthesized batches?

  • Impurity Profiling : LC-MS or HPLC-MS can identify byproducts (e.g., dehalogenated or dimerized species) .
  • Crystallographic Validation : Single-crystal X-ray diffraction resolves ambiguities in NMR assignments caused by conformational flexibility .

Q. What are the methodological challenges in studying its biological activity?

  • Solubility Optimization : Use of co-solvents (e.g., cyclodextrins) or prodrug strategies to enhance aqueous solubility for in vitro assays .
  • Metabolic Stability Assays : LC-MS-based hepatic microsome studies to evaluate susceptibility to cytochrome P450 enzymes .

Applications in Drug Discovery

Q. How is this compound utilized as a precursor in medicinal chemistry?

  • Peptide Mimetics : The carboxylic acid group enables conjugation to amino acids or small-molecule pharmacophores via amide coupling .
  • Targeted Bromine Substitution : Bromine serves as a handle for further functionalization (e.g., cross-coupling in structure-activity relationship studies) .

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